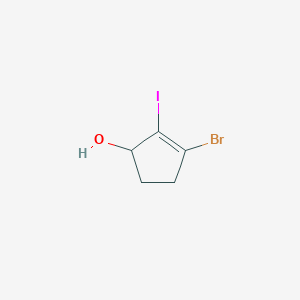
3-Bromo-2-iodocyclopent-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-iodocyclopent-2-en-1-ol is an organic compound that belongs to the class of halogenated cyclopentenols. This compound is characterized by the presence of bromine and iodine atoms attached to a cyclopentene ring, along with a hydroxyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-iodocyclopent-2-en-1-ol can be achieved through several methods. One common approach involves the halogenation of cyclopentene derivatives. For instance, starting with cyclopent-2-en-1-ol, the compound can be brominated using bromine (Br2) in the presence of a suitable solvent like dichloromethane. The resulting 3-bromo derivative can then be iodinated using iodine (I2) and a catalyst such as silver acetate (AgOAc) to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions. The process may include the use of continuous flow reactors to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions
3-Bromo-2-iodocyclopent-2-en-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the double bond. Reagents like lithium aluminum hydride (LiAlH4) are commonly used.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3), potassium cyanide (KCN), dimethyl sulfoxide (DMSO) as solvent.
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent, dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of 3-Bromo-2-iodocyclopent-2-en-1-one.
Reduction: Formation of 3-Bromo-2-iodocyclopentanol or cyclopentane derivatives.
科学的研究の応用
3-Bromo-2-iodocyclopent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
作用機序
The mechanism of action of 3-Bromo-2-iodocyclopent-2-en-1-ol involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of halogen atoms, making it reactive towards nucleophiles. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Bromo-2-chlorocyclopent-2-en-1-ol: Similar structure with chlorine instead of iodine.
3-Iodo-2-bromocyclopent-2-en-1-ol: Similar structure with reversed positions of bromine and iodine.
3-Bromo-2-fluorocyclopent-2-en-1-ol: Similar structure with fluorine instead of iodine.
Uniqueness
3-Bromo-2-iodocyclopent-2-en-1-ol is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and properties. The combination of these halogens with the cyclopentene ring and hydroxyl group makes it a versatile compound for various chemical transformations and applications.
特性
分子式 |
C5H6BrIO |
|---|---|
分子量 |
288.91 g/mol |
IUPAC名 |
3-bromo-2-iodocyclopent-2-en-1-ol |
InChI |
InChI=1S/C5H6BrIO/c6-3-1-2-4(8)5(3)7/h4,8H,1-2H2 |
InChIキー |
KKEOEVBHZDWCGK-UHFFFAOYSA-N |
正規SMILES |
C1CC(=C(C1O)I)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




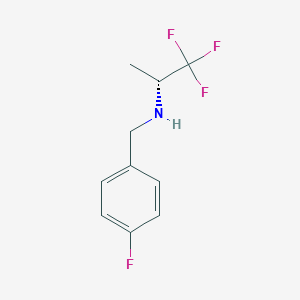


![7-[(3R)-3-(2,5-dioxopyrrolidin-1-yl)pyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B13053430.png)
![Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13053438.png)
![(E)-N'-methoxy-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide](/img/structure/B13053439.png)
![1-Isopropyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13053442.png)
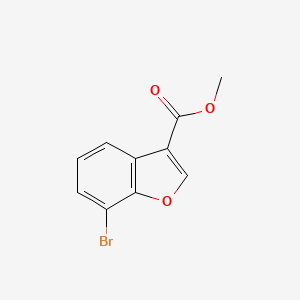
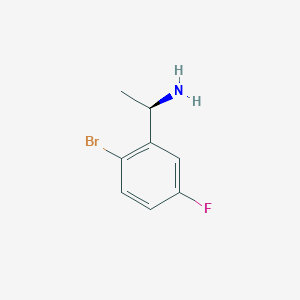
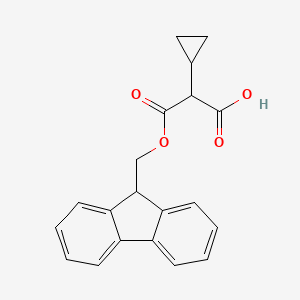
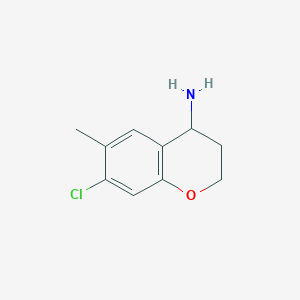
![Methyl 3-((3AR,5S,6AR)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)propanoate](/img/structure/B13053492.png)
